molecular formula C13H11NO B7979473 4-[2-(4-Pyridinyl)-ethenyl]-phenol

4-[2-(4-Pyridinyl)-ethenyl]-phenol

Cat. No. B7979473
M. Wt: 197.23 g/mol
InChI Key: NZSWYXAQUBELKN-UHFFFAOYSA-N
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Description

4-[2-(4-Pyridinyl)-ethenyl]-phenol is a useful research compound. Its molecular formula is C13H11NO and its molecular weight is 197.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[2-(4-Pyridinyl)-ethenyl]-phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[2-(4-Pyridinyl)-ethenyl]-phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Anti-inflammatory Properties : A compound structurally similar to 4-[2-(4-Pyridinyl)-ethenyl]-phenol, specifically (E)-2,6-di-tert-butyl-4-[2-(3-pyridinyl)ethenyl]phenol, has been shown to inhibit cyclooxygenase and 5-lipoxygenase, indicating potential anti-inflammatory applications (Lazer et al., 1989).

  • Solvatochromism Studies : The solvatochromism of compounds related to 4-[2-(4-Pyridinyl)-ethenyl]-phenol has been extensively studied. These studies contribute to understanding solvent effects on molecular properties, important in fields like solvent polarity and molecular interaction research (Pires et al., 2019).

  • Luminogenic Properties for Sensing Applications : Certain derivatives of 4-[2-(4-Pyridinyl)-ethenyl]-phenol demonstrate luminogenic properties useful in sensing applications. For instance, 1-(4-pyridinyl)-1-phenyl-2-(9-carbazolyl)ethene exhibits strong emission in aggregated states and can function as a fluorescent pH sensor in solution and solid-state, highlighting its potential in chemical sensing technologies (Yang et al., 2013).

  • Synthesis of Pyridinium Betaine Dyes : Research into the synthesis of new types of 4-[2-(2-hydroxyaryl)ethenyl]pyridinium betaine dyes demonstrates the compound's role in the development of dyes with specific optical properties, important in materials science and dye chemistry (Mori et al., 1993).

  • Electrochemical and Spectroscopic Properties in Molybdenum and Tungsten Complexes : The compound is involved in the synthesis of molybdenum and tungsten complexes, where its effects on metal-metal interactions and electronic properties are studied. This research has implications for the development of materials with specific electrochemical and optical properties (Das et al., 1993).

  • Topoisomerase Inhibitory Activity in Cancer Research : Derivatives of 4-[2-(4-Pyridinyl)-ethenyl]-phenol have been evaluated for their inhibitory activities against topoisomerase I and II, showing potential in the development of new antitumor agents (Thapa et al., 2012).

  • Investigation of Solvatochromic Properties : Studies on the solvatochromic properties of compounds related to 4-[2-(4-Pyridinyl)-ethenyl]-phenol provide insights into solvent effects on molecular behavior, valuable in chemical analysis and solvent-property research (Herodes et al., 2003).

properties

IUPAC Name

4-(2-pyridin-4-ylethenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c15-13-5-3-11(4-6-13)1-2-12-7-9-14-10-8-12/h1-10,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSWYXAQUBELKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=NC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(4-Pyridinyl)-ethenyl]-phenol

Synthesis routes and methods I

Procedure details

In 65.8 g of acetic anhydride, 20.0 g of γ-picolin and 26.2 g of p-hydroxybenzaldehyde were refluxed for 24 hours. The resultant reaction mixture and 100 ml of 6 N hydrochloric acid added thereto were further refluxed for 60 minutes and then cooled. The reaction product was neutralized by addition of aqueous ammonia and stirred for 1 hour. The yellow crystals which consequently deposited therein were separated by filtration. The crystals were recrystallized from a mixed solvent of ethanol and ether, to afford 35 g of 4-[2-(4-hydroxyphenyl)-ethenyl]-pyridine having a melting point of 272° to 275° C.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
26.2 g
Type
reactant
Reaction Step Three
Quantity
65.8 g
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

By the reaction of 20.0 g of γ-picolin and 26.2 g of p-hydroxybenzaldehyde in 65.8 g of acetic anhydride, there was obtained 4-[2-(4-hydroxyphenyl)-ethenyl]-pyridine. In 10 cm3 of N,N-dimethylacetamide, 2 g of the reaction product was dissolved and 1.23 g of triethylamine was further added thereto. This mixture was ice cooled and 1.34 g of methacrylic acid chloride was dropwise added thereto. After the reaction was completed, water was added to deposit crystals, which were separated by filtration. The separated crystals were recrystallized via a mixed solvent of ethyl acetate and hexane, to afford 2.16 g (80% in yield) of 4-[2-(4-methacryloyloxyphenyl)-ethenyl]-pyridine. The melting point of the crystals was 156° to 158° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
26.2 g
Type
reactant
Reaction Step One
Quantity
65.8 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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